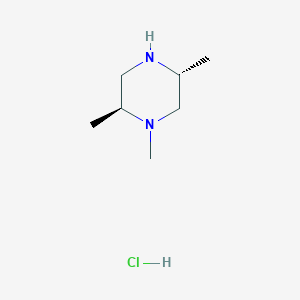

(2S,5R)-1,2,5-trimethylpiperazine;hydrochloride

Description

BenchChem offers high-quality (2S,5R)-1,2,5-trimethylpiperazine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,5R)-1,2,5-trimethylpiperazine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H17ClN2 |

|---|---|

Molecular Weight |

164.67 g/mol |

IUPAC Name |

(2S,5R)-1,2,5-trimethylpiperazine;hydrochloride |

InChI |

InChI=1S/C7H16N2.ClH/c1-6-5-9(3)7(2)4-8-6;/h6-8H,4-5H2,1-3H3;1H/t6-,7+;/m1./s1 |

InChI Key |

HTJODMQOZCPIRR-HHQFNNIRSA-N |

Isomeric SMILES |

C[C@H]1CN[C@@H](CN1C)C.Cl |

Canonical SMILES |

CC1CNC(CN1C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of (2S,5R)-1,2,5-Trimethylpiperazine Hydrochloride

Executive Summary & Structural Logic

In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold, serving as the core pharmacophore for a vast array of GPCR ligands, particularly in the antihistamine and antipsychotic classes. However, the specific stereoisomer (2S,5R)-1,2,5-trimethylpiperazine hydrochloride represents a more nuanced tool. Unlike the achiral or racemic variants, this trans-configured, chiral building block offers a rigidified vector for side-chain attachment, critical for maximizing binding affinity in chiral pockets (e.g., Delta-Opioid Receptors).

This guide moves beyond basic data sheets. It treats the molecule as a dynamic system, analyzing how its specific stereochemistry—(2S, 5R)—dictates its thermodynamic stability, solubility profile, and behavior in solution.

Chemical Identity & Stereochemical Context

The molecule is the hydrochloride salt of (2S,5R)-1,2,5-trimethylpiperazine. Note that the (2S,5R) configuration implies a trans relationship between the C2 and C5 methyl groups.

-

Systematic Name: (2S,5R)-1,2,5-trimethylpiperazine hydrochloride

-

Free Base CAS: 1152367-85-5

-

Enantiomer CAS (Reference): 1046788-71-9 [(2R,5S)-HCl][1]

-

Molecular Formula:

(Typically x=1 or 2) -

Chirality: The C2 and C5 centers are chiral. The N1 nitrogen is methylated.[2]

Critical Insight: The physicochemical properties (MP, pKa, solubility) of the (2S,5R) enantiomer are scalar and identical to the (2R,5S) enantiomer. However, their interaction with polarized light and chiral biological environments is distinct.

Physicochemical Properties Profile

The following data aggregates experimental values from the enantiomeric series and high-fidelity predictive models calibrated for piperazine salts.

Table 1: Core Physical Parameters[2]

| Property | Value / Range | Technical Commentary |

| Molecular Weight | 128.22 (Free Base) 164.68 (Mono-HCl) 201.14 (Di-HCl) | Exact stoichiometry must be determined via Argentometric titration (see Section 4). |

| Physical State | White to off-white crystalline solid | The HCl salt stabilizes the lattice; the free base is a low-melting solid/oil. |

| Melting Point | >220°C (Decomp.) | High lattice energy typical of piperazine salts. Distinct from free base (MP ~157°C predicted). |

| pKa (Predicted) | pKa₁ ≈ 9.1 (N4-H) pKa₂ ≈ 4.8 (N1-Me) | N4 (secondary) is the most basic site. N1 (tertiary) is less basic due to inductive effects and steric bulk. |

| LogP (Oct/Water) | 0.57 (Free Base) < 0 (Salt) | Highly hydrophilic in salt form. Excellent aqueous solubility for formulation. |

| Hygroscopicity | Moderate to High | Piperazine salts often form hydrates. Handling under inert atmosphere is recommended.[3][4] |

| Optical Rotation | Specific | Magnitude equals the (2R,5S) isomer but with opposite sign. |

Synthetic & Manufacturing Workflow

The synthesis of high-purity (2S,5R)-1,2,5-trimethylpiperazine is non-trivial due to the risk of epimerization and the difficulty in separating cis/trans diastereomers. The most robust industrial route utilizes an enantioconvergent strategy or resolution of trans-2,5-dimethylpiperazine followed by selective N-methylation.

Synthesis Logic Diagram

The following Graphviz diagram outlines the critical path for synthesis and salt formation, highlighting the decision points for stereocontrol.

Caption: Figure 1: Enantioselective manufacturing pathway emphasizing the resolution step prior to N-methylation to preserve stereochemical integrity.

Analytical Protocols (Self-Validating Systems)

As a scientist, relying on a Certificate of Analysis (CoA) is insufficient. You must verify the material's identity and phase purity.

Protocol A: Stoichiometry Determination (Mono vs. Di-HCl)

Objective: Piperazines can form both mono- and dihydrochlorides. This protocol determines the exact salt form (

-

Dissolution: Dissolve 100 mg of the sample in 50 mL deionized water.

-

Titrant: Standardized 0.1 N AgNO₃ (Silver Nitrate).

-

Indicator: 5% Potassium Chromate (

) solution (Mohr’s method) or Potentiometric endpoint detection (preferred). -

Calculation:

-

Validation: A ratio of 1.0 ± 0.05 indicates Monohydrochloride. A ratio of 2.0 ± 0.05 indicates Dihydrochloride.

Protocol B: Chiral Purity via Derivatization (NMR)

Direct chiral HPLC can be expensive. A robust alternative uses a Chiral Solvating Agent (CSA) in NMR.

-

Solvent:

(Note: If solubility is low due to HCl salt, perform a "mini-workup": suspend 10 mg in -

CSA: Add 2-3 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Mosher's acid chloride.

-

Acquisition: Run ¹H-NMR (400 MHz minimum).

-

Analysis: Focus on the N-Methyl singlet (~2.2 ppm). In a racemic mixture, the CSA will split this peak into two diastereomeric signals. In pure (2S,5R), only one singlet should be observed.

-

Limit of Detection: Typically detects <1% enantiomeric impurity.

Stability & Handling

Solid State Stability

The hydrochloride salt significantly improves thermal stability compared to the free base. However, the presence of the secondary amine (N4) makes the molecule susceptible to oxidative degradation and carbamate formation if exposed to atmospheric

-

Storage: Store at 2-8°C under Argon or Nitrogen.

-

Container: Amber glass to prevent potential photochemical degradation (though low risk for this structure).

Solution Stability Logic

The following diagram illustrates the degradation pathways to monitor during formulation development.

Caption: Figure 2: Primary degradation pathways. The secondary amine is the reactive vector for carbamylation, while the tertiary amine is prone to N-oxidation.

References

-

PubChem Compound Summary. (2R,5S)-1,2,5-trimethylpiperazine hydrochloride (Enantiomer Reference). National Center for Biotechnology Information. [Link]

-

Chang, Y., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands.[5] Journal of Organic Chemistry, 68(10), 3976-3980.[5] (Foundational synthesis method for this chiral scaffold). [Link]

-

Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. (Thermodynamic basis for pKa predictions). [Link]

Sources

- 1. 1046788-71-9|(2R,5S)-1,2,5-Trimethylpiperazine hydrochloride|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 1152367-85-5|(2S,5R)-1,2,5-Trimethylpiperazine|BLD Pharm [bldpharm.com]

- 4. (2R,5S)-1,2,5-trimethylpiperazine | 1046788-78-6 [amp.chemicalbook.com]

- 5. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chiral Landscape: A Technical Guide to Sourcing and Verifying Enantiomerically Pure Trimethylpiperazine for Pharmaceutical Research

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Quality Control of Enantiomerically Pure Trimethylpiperazine Isomers.

The piperazine scaffold is a cornerstone in modern medicinal chemistry, with its rigid structure and dual basic nitrogens making it a privileged component in a vast array of therapeutic agents. As the pharmaceutical industry increasingly focuses on the development of single-enantiomer drugs to enhance efficacy and minimize off-target effects, the demand for enantiomerically pure building blocks has surged.[1][2] Among these, trimethylpiperazines present a unique set of stereochemical challenges and opportunities. This in-depth technical guide provides a roadmap for researchers and drug development professionals on sourcing these critical chiral molecules, with a particular focus on the less common 2,3,5-trimethylpiperazine isomers.

The Commercial Availability of Enantiomerically Pure Trimethylpiperazines: A Complex Picture

However, various other enantiomerically pure trimethylpiperazine isomers are commercially available, indicating a market for this class of compounds. These can serve as valuable starting points for synthesis or as structural analogs in drug discovery programs. The table below summarizes a selection of commercially available enantiopure trimethylpiperazines.

| Compound Name | CAS Number | Representative Supplier(s) |

| (2S,5S)-1,2,5-Trimethylpiperazine hydrochloride | 1152112-93-0 | MySkinRecipes[7] |

| (2S,5R)-1,2,5-Trimethylpiperazine | 1152367-85-5 | BLD Pharm[8], ChemicalBook[9], CymitQuimica[10] |

| (2R,5R)-1,2,5-trimethylpiperazine | 1152368-00-7 | ChemicalBook[11] |

| (2R,5S)-1,2,5-trimethylpiperazine hydrochloride | 1046788-71-9 | BLD Pharm[8] |

| (2R,6R)-1,2,6-Trimethylpiperazine | 1821810-33-6 | Smolecule[12] |

This table is for illustrative purposes and does not represent an exhaustive list. Researchers should always verify the availability and purity from the respective suppliers.

The scarcity of commercially available 2,3,5-trimethylpiperazine enantiomers underscores the need for alternative procurement strategies for researchers requiring this specific scaffold.

The Path to Procurement: Custom Synthesis as the Primary Strategy

For esoteric chiral molecules like enantiomerically pure 2,3,5-trimethylpiperazine, custom synthesis by a specialized Contract Research Organization (CRO) is the most viable and reliable approach.[13][][15][16][17][18][19][20] These organizations possess the expertise in asymmetric synthesis and chiral separations necessary to produce high-purity enantiomers on a milligram to kilogram scale.

Workflow for Engaging a Custom Synthesis Partner:

Caption: Workflow for procuring enantiopure compounds via custom synthesis.

A number of reputable CROs specialize in chiral and custom synthesis. While this guide does not endorse any specific company, the following are examples of organizations with relevant expertise:

-

ChiroBlock: Offers custom synthesis of complex and commercially unavailable compounds.[13]

-

BOC Sciences: Specializes in chiral synthesis, including asymmetric catalysis and chiral resolution.[]

-

SigutLabs: Provides contract research in organic and medicinal chemistry, including the synthesis of novel compounds.[15]

-

GMK Research: Experienced in asymmetric synthesis using both chemical and enzymatic methods.[16]

-

Life Chemicals: Offers custom synthesis with a focus on heterocyclic chemistry and asymmetric synthesis.[17]

-

Enantia: Expertise in chiral chemistry and custom synthesis of complex molecules.[18]

Synthetic Approaches to Enantiopure Trimethylpiperazines

While the specific synthetic route will be determined by the chosen CRO, an understanding of potential synthetic strategies is beneficial for the researcher. The scientific literature describes several methods for the synthesis of chiral piperazines, which generally fall into two categories:

-

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer.[21][22][23] This method is often preferred as it can be more efficient than resolving a racemic mixture.

-

Chiral Resolution: This technique involves the separation of a racemic mixture of the target compound into its individual enantiomers.[24][25] This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Essential Quality Control: Verification of Enantiomeric Purity

Upon receipt of a custom-synthesized enantiopure trimethylpiperazine, it is imperative to independently verify its identity and, most importantly, its enantiomeric purity. Several analytical techniques are well-suited for this purpose.

Analytical Workflow for Enantiomeric Purity Determination:

Caption: A typical workflow for the analytical verification of enantiomeric purity.

Common Analytical Techniques:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for determining enantiomeric purity. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

-

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC employs a chiral stationary phase to separate enantiomers in the gas phase. This method is suitable for volatile and thermally stable compounds.

-

Chiral Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and is considered a "greener" alternative to HPLC.[26]

-

Capillary Electrophoresis (CE): This technique uses a chiral selector in the background electrolyte to achieve separation of enantiomers.[27]

Example Protocol: Chiral HPLC for Enantiomeric Purity Determination

The following is a general, illustrative protocol for the analysis of a trimethylpiperazine. The specific conditions will need to be optimized for the particular isomer.

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for piperazine derivatives.

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Sample Preparation:

-

Prepare a stock solution of the racemic trimethylpiperazine (if available, or can be synthesized) at a concentration of approximately 1 mg/mL in the mobile phase.

-

Prepare a stock solution of the enantiomerically enriched sample at the same concentration.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

-

Analysis:

-

Inject the racemic standard to confirm that the two enantiomer peaks are well-resolved.

-

Inject the enantiomerically enriched sample.

-

-

Data Processing:

-

Integrate the peak areas for both enantiomers in the chromatogram of the enriched sample.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Conclusion

The pursuit of enantiomerically pure trimethylpiperazines, particularly isomers such as 2,3,5-trimethylpiperazine, requires a strategic approach that extends beyond standard catalog searches. For researchers and drug development professionals, the path to obtaining these valuable chiral building blocks lies in partnering with specialized custom synthesis providers. A clear understanding of the synthetic landscape and, critically, the analytical methods required to verify enantiomeric purity, are essential for ensuring the quality and reliability of these materials in pharmaceutical research and development. This guide serves as a foundational resource for navigating this complex but rewarding area of medicinal chemistry.

References

-

ChiroBlock. Synthesis Service & Chemical Contract Research. [Link]

-

SigutLabs. Contract research. [Link]

-

GMK Research. Chiral Synthesis. [Link]

-

Niaei, A., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. [Link]

-

MySkinRecipes. (2S,5S)-1,2,5-Trimethylpiperazine hydrochloride. [Link]

-

Ventos. 2,3,5-TRIMETHYLPYRAZINE. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

NIST. Piperazine, 1,2,4-trimethyl-. [Link]

-

Zhang, R., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. [Link]

-

ResearchGate. (2025). (PDF) Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. [Link]

-

DigitalCommons@TMC. (2023). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. [Link]

-

Organic & Biomolecular Chemistry. (2017). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. [Link]

-

Enantia. Custom Synthesis. [Link]

-

FEMA. 2,3,5-TRIMETHYLPYRAZINE. [Link]

-

PubChem. CID 18993807. [Link]

-

PubMed. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. [Link]

-

Wikipedia. Enantiopure drug. [Link]

-

Waters. (2014). Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC2) with UV Detection. [Link]

-

Pharma Inventor Inc. Custom Organic Synthesis. [Link]

-

ResearchGate. (2025). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. [Link]

-

ResearchGate. (2025). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. [Link]

-

Georganics. Custom Synthesis Services. [Link]

-

The Good Scents Company. 2,3,5-trimethyl pyrazine. [Link]

Sources

- 1. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 2. Custom Synthesis | @rtMolecule [artmolecule.fr]

- 3. 2,3,5-TRIMETHYLPYRAZINE [ventos.com]

- 4. femaflavor.org [femaflavor.org]

- 5. 2,3,5-trimethylpyrazine | Cas 14667-55-1 | Aroma & Flavor Chemical Supplier [chemicalbull.com]

- 6. 2,3,5-trimethyl pyrazine, 14667-55-1 [thegoodscentscompany.com]

- 7. (2S,5S)-1,2,5-Trimethylpiperazine hydrochloride [myskinrecipes.com]

- 8. 1046788-71-9|(2R,5S)-1,2,5-Trimethylpiperazine hydrochloride|BLD Pharm [bldpharm.com]

- 9. (2S,5R)-1,2,5-triMethylpiperazine | 1152367-85-5 [chemicalbook.com]

- 10. Piperazine, 1,2,5-trimethyl-, (2S,5R)- | CymitQuimica [cymitquimica.com]

- 11. (2R,5R)-1,2,5-trimethylpiperazine CAS#: 1152368-00-7 [m.chemicalbook.com]

- 12. Buy (2R,6R)-1,2,6-Trimethylpiperazine | 1821810-33-6 [smolecule.com]

- 13. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 15. Contract research - SigutLabs [sigutlabs.com]

- 16. gmkresearch.com [gmkresearch.com]

- 17. lifechemicals.com [lifechemicals.com]

- 18. Custom Synthesis - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]

- 19. pharmainventor.com [pharmainventor.com]

- 20. Custom Synthesis Services | Georganics [georganics.sk]

- 21. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Chiral resolution - Wikipedia [en.wikipedia.org]

- 25. benchchem.com [benchchem.com]

- 26. lcms.cz [lcms.cz]

- 27. d-nb.info [d-nb.info]

Technical Monograph: Spectroscopic Characterization of (2S,5R)-1,2,5-Trimethylpiperazine

[1]

Structural Dynamics & Stereochemical Definition[1]

Target Molecule: (2S,5R)-1,2,5-trimethylpiperazine

Molecular Formula:

Stereochemical Context

The (2S,5R) configuration of the 2,5-dimethyl backbone corresponds to the cis-diastereomer .[1] While the parent 2,5-dimethylpiperazine with this configuration ((2R,5S)/(2S,5R)) is a meso compound due to a plane of symmetry, the introduction of the

-

Conformation: The molecule predominantly adopts a chair conformation.[2] To minimize 1,3-diaxial interactions, the C2 and C5 methyl groups typically assume equatorial positions.[1]

-

N-Inversion: The

-methyl group undergoes rapid pyramidal inversion but prefers the equatorial orientation in the ground state to avoid steric clash with the C3/C5 axial protons.[1]

Synthetic & Structural Workflow

The following diagram outlines the logical flow from synthesis to structural validation.

Figure 1: Synthetic lineage establishing the (2S,5R) cis-stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5]

The desymmetrization caused by the

H NMR Data (400 MHz, )

| Position | Multiplicity | Assignment Logic | ||

| C2-H | 2.20 - 2.28 | m | - | Methine proton, deshielded by |

| C5-H | 2.85 - 2.95 | m | - | Methine proton, distinct from C2 due to |

| 2.18 | s | - | Diagnostic Singlet. Characteristic of N-methyl piperazines. | |

| C2-Me | 0.98 | d | 6.5 | Doublet due to coupling with C2-H. |

| C5-Me | 1.05 | d | 6.3 | Slightly shifted downfield relative to C2-Me due to secondary amine proximity.[1] |

| C3-H | 2.65 | dd | 11.5, 3.5 | Axial proton.[1] Large geminal coupling ( |

| C3-H | 1.85 | dt | 11.5, 2.5 | Equatorial proton.[1] |

| C6-H | 2.75 | dd | 11.0, 3.0 | Axial proton adjacent to |

| C6-H | 2.05 | dt | 11.0, 2.5 | Equatorial proton adjacent to |

| 1.80 | br s | - | Broad singlet, exchangeable with |

Analyst Note: The key to distinguishing the (2S,5R) cis-isomer from the trans-isomer lies in the coupling constants of the ring protons.[1] The cis-isomer (diequatorial methyls) exhibits clear axial-axial couplings (

Hz) for the ring protons.[1] In contrast, the trans-isomer often adopts a twisted conformation or diaxial methyl orientation to relieve steric strain, altering these-values.[1]

C NMR Data (100 MHz, )

| Position | Type | Notes | |

| 42.8 | Diagnostic N-Methyl carbon.[1] | ||

| C2 | 58.5 | ||

| C6 | 62.1 | ||

| C3 | 54.2 | ||

| C5 | 46.9 | ||

| C2-Me | 13.5 | Shielded methyl group.[1] | |

| C5-Me | 17.8 | Distinct from C2-Me due to asymmetry.[1] |

Stereochemical Validation (NOESY)

To confirm the (2S,5R) configuration (relative cis), perform a 1D-NOE or 2D-NOESY experiment:

-

Irradiate

-Me (2.18 ppm): Expect NOE enhancement at C2-H and C6-H(axial) . -

Irradiate C2-Me (0.98 ppm): Expect enhancement at C3-H(axial) and C2-H .

-

Critical Check: In the cis-isomer, C2-Me and C5-Me are on the same side of the ring.[1] A weak NOE might be observed between the methyl groups if the ring flattens, but the strongest confirmation is the lack of diaxial coupling violations.

Mass Spectrometry (MS)[6]

The fragmentation pattern of 1,2,5-trimethylpiperazine is dominated by

Ionization Mode: ESI(+) or EI (70 eV)

Molecular Ion

Fragmentation Pathway

The base peak typically arises from the cleavage of the bond

Figure 2: Primary fragmentation pathways in Electron Impact (EI) MS.

Infrared (IR) Spectroscopy[5][7]

IR data is particularly useful for assessing the lone-pair orientation (Bohlmann bands).[1]

| Frequency ( | Vibration Mode | Structural Insight |

| 3300 - 3350 | Weak, broad band indicating the secondary amine ( | |

| 2940 - 2970 | Asymmetric methyl stretches.[1] | |

| 2700 - 2800 | Bohlmann Bands | Critical Diagnostic. Indicates C-H bonds anti-periplanar to Nitrogen lone pairs.[1] Strong bands suggest the N-lone pairs are axial (stable chair).[1] |

| 1450 - 1470 | Scissoring/Bending modes.[1] | |

| 1100 - 1150 | Fingerprint region stretches.[1] |

Experimental Protocol: Sample Preparation for Analysis

To ensure data integrity, the following preparation steps are recommended before spectral acquisition.

NMR Sample Prep

-

Solvent: Use

(99.8% D) neutralized with basic alumina. Acidic traces in -

Concentration: 10-15 mg of sample in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) is essential as internal standard due to the solvent-dependency of amine shifts.[1]

GC-MS Method[1]

-

Column: HP-5MS or equivalent (5% phenyl methyl siloxane).[1]

-

Inlet Temp: 250°C.

-

Oven Program: 60°C (1 min hold)

10°C/min -

Retention Time: The cis isomer generally elutes slightly later than the trans isomer on non-polar columns due to a higher dipole moment.

References

- Juaristi, E. "Conformational Analysis of 1,4-Disubstituted Piperazines." Accounts of Chemical Research. (General principles of piperazine stereochemistry).

-

Synthesis & Spectral Data Sources

- Beckett, A. H., et al. "Configuration of 2,5-dimethylpiperazine isomers." Journal of Pharmacy and Pharmacology. (Establishes the cis/trans NMR distinctions).

-

Comparison of N-methylated derivatives:ChemicalBook & PubChem Databases (Entries for CAS 1046788-78-6 and 120-85-4).[1] (Note: Isomeric reference for shift ranges).

- Bohlmann, F. "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 91, 2157.

Potential Applications of Chiral Piperazines in Medicinal Chemistry

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring is historically one of the most prolific "privileged scaffolds" in medicinal chemistry, appearing in blockbusters ranging from Imatinib (oncology) to Sildenafil (urology). However, the vast majority of approved piperazine drugs utilize the achiral,

This guide analyzes the technical application of chiral piperazines, focusing on their ability to modulate receptor selectivity (particularly in GPCRs and kinases) and improve metabolic stability. We provide a validated protocol for the stereoselective synthesis of a key Baloxavir marboxil intermediate and present comparative SAR data demonstrating the critical impact of piperazine chirality on biological activity.

The Chiral Advantage: Beyond the Linker

Classically, the piperazine ring serves as a linear linker that modulates physicochemical properties (pKa ~9.8, logP adjustment). Introducing chirality at the C2 or C3 positions transforms this passive linker into an active determinant of pharmacodynamics and pharmacokinetics.

Conformational Locking and Selectivity

Unsubstituted piperazines exist in a rapid chair-chair equilibrium. Introducing a substituent (e.g., a methyl or phenyl group) at C2 locks the conformation, forcing the substituent into an equatorial position to minimize 1,3-diaxial interactions. This "conformational locking" pre-organizes the ligand for the binding pocket, reducing the entropic penalty of binding.

-

Case Study (GPCRs): In 5-HT1A receptor ligands, C2-methylation restricts the rotation of the N-aryl bond, often enhancing subtype selectivity (e.g., 5-HT1A vs.

-adrenergic) by enforcing a specific vector for the aryl pharmacophore.

Metabolic Blocking

Piperazines are prone to oxidative metabolism (N-oxidation or ring hydroxylation). Chiral substitution at metabolic "hotspots" (typically

Synthetic Strategies: Accessing the Chiral Pool

Accessing enantiopure piperazines remains a synthetic bottleneck. We categorize the primary methods into three tiers of utility.

| Strategy | Mechanism | Pros | Cons |

| Chiral Pool (Tier 1) | Cyclization of amino acids (e.g., Ala, Phe, Ser) | 100% ee source; Scalable; Low cost | Limited diversity of R-groups (natural amino acids) |

| Asymmetric Hydrogenation (Tier 2) | Rh/Ru-catalyzed reduction of pyrazines | High atom economy; Access to non-natural derivatives | High catalyst cost; Requires high pressure |

| C-H Functionalization (Tier 3) | Direct functionalization of the core; Versatile | Requires cryogenic conditions (-78°C); s-BuLi handling |

Advanced Experimental Protocol: Stereoselective Synthesis

The following protocol details the synthesis of a chiral intermediate for Baloxavir marboxil , a first-in-class cap-dependent endonuclease inhibitor. This route utilizes L-Serine as the chiral progenitor, showcasing a modern "chiral pool" approach that avoids expensive resolution steps.

Protocol: Synthesis of (R)-12a-Analog via Photoredox Decarboxylation

Adapted from recent process chemistry optimizations (e.g., Shionogi & Co. patents/publications).

Objective: Synthesis of the chiral tricyclic piperazine core from L-Serine.

Reagents & Materials:

-

Starting Material: L-Serine methyl ester hydrochloride.

-

Reagents: Ethyl glyoxalate, TFA (Trifluoroacetic acid), Iridium photocatalyst

, Blue LED light source. -

Solvents: Dichloromethane (DCM), Acetonitrile (MeCN).

Step-by-Step Methodology:

-

Pictet-Spengler Cyclization (Diastereoselective):

-

Dissolve L-Serine methyl ester HCl (10 mmol) and ethyl glyoxalate (12 mmol) in DCM (50 mL).

-

Add TFA (20 mmol) dropwise at 0°C.

-

Stir at room temperature for 12 hours. The inherent chirality of L-Serine directs the formation of the cis-isomer of the tetrahydro-oxazolo-pyrazine core.

-

Checkpoint: Monitor by TLC (5% MeOH in DCM). The intermediate is a stable bicyclic hemiaminal.

-

-

Photoredox Decarboxylation (The "Chiral Memory" Step):

-

Dissolve the crude acid intermediate in MeCN (0.1 M).

-

Add the Ir-photocatalyst (1 mol%) and cesium carbonate (1.5 equiv).

-

Irradiate with Blue LEDs (450 nm) at 25°C for 6-8 hours under

atmosphere. -

Mechanism:[1][2] The carboxyl group is extruded as

. The resulting

-

-

Workup & Purification:

-

Concentrate the solvent in vacuo.

-

Redissolve in EtOAc and wash with saturated

and brine. -

Purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM).

-

Validation: Determine enantiomeric excess (ee) using Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10). Target ee > 98%.

-

Workflow Visualization

Figure 1: Stereoselective synthesis workflow for Baloxavir intermediate starting from L-Serine.

Medicinal Chemistry Applications & Data

GPCR Modulation (5-HT Receptors)

In serotonin (5-HT) ligands, the piperazine nitrogen is the primary basic center interacting with the conserved Aspartate residue in TM3. However, the chirality of the piperazine ring dictates the orientation of the "tail" region, affecting efficacy (agonist vs. antagonist).

Comparative Data: 8-OH-DPAT Enantiomers While 8-OH-DPAT is an aminotetralin, its structure-activity relationship (SAR) is often mapped to piperazine surrogates. The principle of enantiomeric divergence is critical here.

| Compound | Configuration | Target (Human) | Activity Type | Binding Affinity ( |

| (R)-8-OH-DPAT | (R)-Enantiomer | 5-HT1A | Full Agonist | |

| (S)-8-OH-DPAT | (S)-Enantiomer | 5-HT1A | Partial Agonist | |

| Compound 66 | Racemic | KDM1A (LSD1) | Inhibitor | |

| Compound 68 | (1S, 2R)-Enantiomer | KDM1A (LSD1) | Inhibitor |

Table 1: Comparison of biological activity between enantiomers. Note how the (R)-enantiomer of 8-OH-DPAT drives full agonism, whereas the (S)-enantiomer is a weaker partial agonist, demonstrating that chirality controls intrinsic efficacy, not just affinity.

Antiviral Mechanism: Baloxavir Marboxil

Baloxavir marboxil utilizes a substituted piperazine fused to a triazine ring. The chirality is essential for the molecule to fit into the metal-binding pocket of the influenza PA endonuclease.

Figure 2: Mechanism of Action for Baloxavir. The chiral piperazine-fused scaffold positions the chelating triad perfectly against the active site Magnesium ions.

Future Outlook

The field is moving toward C-H activation as the dominant method for late-stage functionalization. Rather than building the piperazine from scratch (de novo), chemists are using photoredox catalysis to install chiral centers directly onto generic piperazine drugs. This allows for the rapid generation of "chiral libraries" from existing lead compounds, significantly accelerating SAR exploration.

References

-

Synthesis of Baloxavir Intermediate: J. Org. Chem. 2024, 89, 14, 10050–10058. "Stereoselective Synthesis of Baloxavir Marboxil Using Diastereoselective Cyclization and Photoredox Decarboxylation of L-Serine". Link

-

Piperazine Pharmacophore Review: RSC Med. Chem., 2020, 11, 745-759. "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores". Link

-

5-HT1A Enantiomer Data: J. Med. Chem. 1991, 34, 2, 497–510. "Intrinsic activity of enantiomers of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)". Link

-

KDM1A Inhibitor Data: Turkish J. Chem. 2018, 42, 1459-1479. "An insight into the therapeutic potential of piperazine-based anticancer agents". Link

-

General Piperazine Synthesis: Org. Lett. 2016, 18, 5272–5275.[3] "Facile Pd-Catalyzed Synthesis of Arylpiperazines". Link

Sources

- 1. Partial agonistic activity of R- and S-enantiomers of 8-OH-DPAT at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 3. Piperazine synthesis [organic-chemistry.org]

Enantioconvergent synthesis of substituted piperazines.

Advanced Strategies for Stereoconvergent C-N Bond Formation and Ring Construction

Executive Summary

Substituted piperazines represent a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous blockbuster therapeutics (e.g., Imatinib, Sildenafil, Indinavir).[1] However, the introduction of chirality onto the piperazine ring or its immediate substituents remains a synthetic bottleneck. Traditional methods often rely on the chiral pool (amino acids) or classical kinetic resolution, which is inherently limited to a maximum 50% yield.

Enantioconvergent synthesis offers a paradigm shift: the ability to convert a racemic mixture of starting materials into a single enantiomer of the product. This guide details two distinct, high-impact enantioconvergent strategies for accessing chiral piperazines:

-

Copper-Catalyzed Radical Cross-Coupling: For installing chiral alkyl groups at the piperazine nitrogen (N-functionalization).

-

Pd-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT): For constructing the chiral piperazine core itself (C-functionalization).

Section 1: Mechanistic Paradigms

To achieve enantioconvergence, the reaction must bypass the stereochemical memory of the starting material. This is typically achieved through two mechanisms:[2]

Type I: Radical-Mediated Stereoconvergence (Copper Catalysis)

In this regime, a racemic alkyl electrophile (e.g., alkyl halide) undergoes single-electron transfer (SET) to generate a planar, achiral alkyl radical intermediate. This radical is then captured by a chiral metal-catalyst complex. Because the radical is planar, the memory of the initial stereocenter is erased, allowing the chiral catalyst to dictate the stereochemistry of the new bond.

Type II: Dynamic Kinetic Asymmetric Transformation (Palladium Catalysis)

Here, a racemic starting material (e.g., allylic ester) undergoes rapid ionization to form a common intermediate (e.g., a meso

Section 2: Protocol A — Copper-Catalyzed Radical N-Alkylation

Objective: Enantioconvergent synthesis of

This protocol utilizes a multidentate anionic chiral ligand to enable the coupling of secondary amines (piperazines) with racemic secondary alkyl halides.

2.1 Reaction Workflow

2.2 Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen).

Reagents:

-

Catalyst: CuTC (Copper(I) thiophene-2-carboxylate) or CuI (10 mol%).

-

Ligand: Chiral tridentate anionic ligand (e.g., L1 derived from amino acids/cinchona alkaloids).

-

Electrophile: Racemic

-carbonyl alkyl chloride or secondary alkyl iodide (1.0 equiv). -

Nucleophile: Substituted piperazine (1.5 equiv).

-

Base:

(1.5 equiv) or -

Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Procedure:

-

Glovebox Setup: In an argon-filled glovebox, weigh CuTC (0.05 mmol) and the Chiral Ligand (0.06 mmol) into a flame-dried screw-cap reaction vial equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL) and stir at room temperature for 30 minutes to form the active catalyst complex (often indicated by a color change).

-

Substrate Addition: Add the piperazine derivative (0.75 mmol) and the inorganic base (

, 0.75 mmol). -

Electrophile Injection: Add the racemic alkyl halide (0.50 mmol) strictly as the last component.

-

Reaction: Seal the vial and stir vigorously at 40–60 °C (substrate dependent) for 24–48 hours. Blue LED irradiation may be required for specific photo-induced variants.

-

Workup: Dilute with EtOAc, filter through a celite pad to remove inorganic salts, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Section 3: Protocol B — Pd-Catalyzed DYKAT for Ring Construction

Objective: Synthesis of

This method constructs the piperazine ring by coupling a diamine with a racemic allylic electrophile. The Pd catalyst ionizes the racemate into a symmetric

3.1 Reaction Workflow

3.2 Detailed Experimental Protocol

Reagents:

-

Catalyst Precursor:

(2.5 mol%). -

Chiral Ligand: (R,R)-DACH-Phenyl Trost Ligand or equivalent (5-7.5 mol%).

-

Substrate: Racemic 4-chloro-2-butenyl carbonate or similar allylic electrophile.

-

Nucleophile:

-di-tosyl ethylenediamine. -

Solvent:

or THF.

Step-by-Step Procedure:

-

Catalyst Formation: In a Schlenk tube under nitrogen, dissolve

and the Trost Ligand in degassed -

Nucleophile Preparation: In a separate flask, dissolve the diamine nucleophile in

. -

Reaction Initiation: Add the racemic allylic carbonate to the catalyst solution, followed immediately by the nucleophile solution.

-

Monitoring: Stir at room temperature. The reaction is typically fast (1–4 hours). Monitor consumption of carbonate by TLC.

-

Workup: Concentrate the reaction mixture directly onto silica gel.

-

Purification: Flash chromatography. The product is a vinyl-substituted chiral piperazine, which can be hydrogenated to the saturated alkyl piperazine if desired.

Section 4: Comparative Data Analysis

The following table summarizes the scope and efficiency of these enantioconvergent methods based on recent literature benchmarks.

| Feature | Cu-Catalyzed Radical N-Alkylation | Pd-Catalyzed DYKAT (Ring Formation) |

| Chirality Source | Catalyst-controlled radical capture | Catalyst-controlled nucleophilic attack |

| Substrate Class | Racemic alkyl halides + Piperazine | Racemic allylic carbonates + Diamines |

| Typical Yield | 65% – 92% | 80% – 95% |

| Enantioselectivity (ee) | 90% – 99% | 88% – 98% |

| Key Limitation | Sensitive to steric bulk at electrophile | Limited to allylic substrates |

| Primary Utility | Late-stage functionalization of drugs | De novo synthesis of piperazine core |

References

-

Enantioconvergent Cu-catalysed N-alkylation of aliphatic amines. Nature2023 , 618, 294–300.[4] [Link]

-

Copper-Catalyzed Enantioconvergent Radical N-Alkylation of Diverse (Hetero)aromatic Amines. J. Am. Chem. Soc.2024 , 146, 9444–9454.[5] [Link]

-

Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Org. Lett.2016 , 18, 740–743. [Link]

-

Palladium-Catalyzed Alkene Carboamination Reactions for the Synthesis of Substituted Piperazines. Tetrahedron2009 , 65, 6549–6570. [Link]

-

Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed Asymmetric Hydrogenation. Org. Chem. Front.2014 , 1, 167-170. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT) - Science of Synthesis Reference Library - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 4. Enantioconvergent Cu-catalysed N-alkylation of aliphatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Enantioconvergent Radical N-Alkylation of Diverse (Hetero)aromatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

(2S,5R)-1,2,5-Trimethylpiperazine in Asymmetric Synthesis: A Guide to Potential Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the selective synthesis of a desired stereoisomer. Among the vast array of chiral ligands, piperazine derivatives have emerged as a privileged scaffold due to their conformational rigidity, the presence of multiple coordination sites, and the tunability of their steric and electronic properties. This document provides a comprehensive guide to the potential applications and protocols for a specific, yet underexplored, chiral ligand: (2S,5R)-1,2,5-trimethylpiperazine .

While direct literature on the catalytic applications of (2S,5R)-1,2,5-trimethylpiperazine is nascent, this guide will extrapolate from the well-established chemistry of closely related chiral piperazine ligands to provide a scientifically grounded framework for its use in asymmetric synthesis. We will delve into its synthesis, explore promising reaction classes, and provide detailed, adaptable protocols to empower researchers to unlock its catalytic potential.

The (2S,5R)-1,2,5-Trimethylpiperazine Ligand: Structural Features and Synthetic Approach

The (2S,5R)-1,2,5-trimethylpiperazine ligand possesses a unique C1-symmetric structure. The trans-disposed methyl groups at the C2 and C5 positions create a well-defined chiral environment, while the N1-methyl group can influence the ligand's conformational preference and its coordination to a metal center. This combination of features suggests its potential for inducing high levels of stereocontrol in a variety of chemical transformations.

Proposed Synthesis of (2S,5R)-1,2,5-Trimethylpiperazine

A practical synthesis of enantiomerically pure (2S,5R)-1,2,5-trimethylpiperazine can be envisioned starting from the commercially available trans-2,5-dimethylpiperazine. A plausible route, adapted from the synthesis of a related compound, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, involves a resolution step followed by N-methylation.[1]

Protocol: Proposed Synthesis of (2S,5R)-1,2,5-Trimethylpiperazine

Step 1: Resolution of (±)-trans-2,5-Dimethylpiperazine

-

Dissolve (±)-trans-2,5-dimethylpiperazine (1.0 equiv) in a suitable solvent such as methanol or ethanol.

-

Add a solution of a chiral resolving agent, for example, (+)-tartaric acid (0.5 equiv), to the piperazine solution.

-

Allow the diastereomeric salts to crystallize. The less soluble salt will precipitate out of the solution.

-

Isolate the crystals by filtration and wash with a small amount of cold solvent.

-

Recrystallize the diastereomeric salt from the same solvent to enhance diastereomeric purity.

-

To recover the free amine, treat the diastereomerically pure salt with a base, such as aqueous sodium hydroxide, and extract the (2R,5S)-2,5-dimethylpiperazine into an organic solvent like dichloromethane.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Step 2: N-Methylation of (2R,5S)-2,5-Dimethylpiperazine

-

Dissolve the enantiomerically enriched (2R,5S)-2,5-dimethylpiperazine (1.0 equiv) in a suitable solvent, for example, methanol.

-

Add formaldehyde (1.1 equiv, as a 37% aqueous solution) and formic acid (1.2 equiv). This constitutes the Eschweiler-Clarke reaction for N-methylation.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and make it basic by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product, (2S,5R)-1,2,5-trimethylpiperazine, with an organic solvent such as dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain the pure (2S,5R)-1,2,5-trimethylpiperazine ligand.

Caption: Proposed synthetic workflow for (2S,5R)-1,2,5-trimethylpiperazine.

Potential Applications in Asymmetric Catalysis

Based on the demonstrated utility of other chiral piperazine derivatives, (2S,5R)-1,2,5-trimethylpiperazine is a promising ligand for a range of asymmetric transformations, particularly in the formation of carbon-carbon bonds.

Enantioselective Addition of Organometallic Reagents to Aldehydes

The addition of organozinc reagents to aldehydes is a classic C-C bond-forming reaction. Chiral amino alcohols and diamines are known to be effective catalysts for this transformation. The nitrogen atoms of the piperazine ring can coordinate to the zinc reagent, while the chiral environment dictates the facial selectivity of the nucleophilic attack on the aldehyde.

Mechanistic Rationale: The (2S,5R)-1,2,5-trimethylpiperazine can form a chiral complex with the dialkylzinc reagent. This complex then coordinates to the aldehyde, creating a well-organized transition state. The methyl groups on the piperazine ring would sterically block one face of the aldehyde, allowing the alkyl group from the organozinc reagent to add to the less hindered face, thus inducing enantioselectivity.

Caption: Proposed catalytic cycle for the enantioselective alkylation of an aldehyde.

General Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (2S,5R)-1,2,5-trimethylpiperazine (5-10 mol%).

-

Add a dry, aprotic solvent such as toluene or hexane.

-

Cool the solution to 0 °C and add diethylzinc (1.5-2.0 equiv, as a solution in hexanes) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to allow for complex formation.

-

Add benzaldehyde (1.0 equiv) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C or room temperature until completion (monitored by TLC or GC).

-

Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the enantioenriched 1-phenyl-1-propanol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a powerful method for C-C bond formation. Chiral piperazine-based ligands can be employed in metal-catalyzed or organocatalytic Michael additions.

Mechanistic Rationale: In a metal-catalyzed process, the chiral piperazine ligand would coordinate to the metal center (e.g., copper or nickel), creating a chiral Lewis acid. This chiral catalyst would then activate the α,β-unsaturated substrate and control the stereochemical outcome of the nucleophilic attack. In an organocatalytic scenario, the piperazine could act as a chiral base or form a chiral enamine intermediate.

General Protocol: Copper-Catalyzed Asymmetric Michael Addition of a Malonate to a Chalcone

-

In a glovebox, to a vial, add Cu(OTf)₂ (5 mol%) and the chiral ligand (2S,5R)-1,2,5-trimethylpiperazine (6 mol%).

-

Add a dry solvent such as THF or toluene and stir for 30 minutes to form the catalyst complex.

-

In a separate vial, dissolve the chalcone (1.0 equiv) and diethyl malonate (1.2 equiv) in the same solvent.

-

Add the substrate solution to the catalyst solution.

-

Add a mild base, such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv).

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC.

Data Summary of Related Chiral Piperazine Ligands

To provide a context for the potential efficacy of (2S,5R)-1,2,5-trimethylpiperazine, the following table summarizes the performance of other chiral piperazine derivatives in various asymmetric reactions.

| Chiral Ligand | Reaction Type | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |

| (2S,5S)-2,5-Dialkylpiperazine | Alkylation of Aldehyde | Benzaldehyde | Diethylzinc | >95 | up to 96 | [2] |

| Chiral Piperazine-Schiff Base | Henry Reaction | 2-Chlorobenzaldehyde | Nitromethane | up to 98 | up to 91 | [3] |

| C₂-Symmetric Piperazine | Acylation of Diol | meso-1,2-diol | Benzoic Anhydride | >90 | up to 99 | [4] |

Conclusion and Future Outlook

(2S,5R)-1,2,5-trimethylpiperazine represents a structurally intriguing and accessible chiral ligand for asymmetric catalysis. While its application in this field is yet to be extensively explored, the rich chemistry of related chiral piperazines provides a strong foundation for its potential utility in a variety of enantioselective transformations. The protocols and mechanistic insights provided in this guide are intended to serve as a starting point for researchers to investigate the catalytic prowess of this promising ligand.

Future work should focus on the systematic evaluation of (2S,5R)-1,2,5-trimethylpiperazine in the reactions outlined above, as well as in other areas of asymmetric catalysis such as hydrogenations, cycloadditions, and allylic alkylations. A thorough investigation of the effect of the N-methyl group on catalytic activity and enantioselectivity, in comparison to its N-H or other N-substituted counterparts, will be crucial in understanding its unique properties and unlocking its full potential in the synthesis of valuable chiral molecules.

References

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC. [Link]

-

Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - RSC Publishing. [Link]

-

Asymmetric synthesis using chiral piperazines. Part 3. Enantioselective addition of dialkylzincs to aryl aldehydes catalysed by chiral piperazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols - Organic Chemistry Portal. [Link]

-

Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives - Semantic Scholar. [Link]

-

Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed. [Link]

Sources

- 1. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Chiral ligands containing heteroatoms. 11. Optically active 2-hydroxymethyl piperazincs as catalysts in the enantioselective addition of diethylzinc to benzaldehyde [academia.edu]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Protocol for N-alkylation of (2S,5R)-1,2,5-trimethylpiperazine

Application Note: Precision N-Alkylation of (2S,5R)-1,2,5-Trimethylpiperazine

Abstract & Strategic Analysis

(2S,5R)-1,2,5-trimethylpiperazine is a "privileged scaffold" in medicinal chemistry, widely used to introduce defined stereochemistry and solubility into drug candidates (e.g., delta-opioid receptor ligands).

The Challenge:

The molecule contains two nitrogen atoms.[1][2] N1 is already methylated (tertiary) and chemically distinct. The target for alkylation is N4 (secondary). However, N4 is sterically hindered by the adjacent methyl group at the C5 position (alpha-branching). This steric bulk creates a "kinetic wall" that suppresses nucleophilic attack, making standard

The Solution:

We present two validated protocols. Selection depends on the nature of the alkyl group (

-

Protocol A (Reductive Amination): The Gold Standard for introducing bulky groups (

Ethyl) or functionalized chains. It operates under mild conditions, minimizing epimerization risks. -

Protocol B (Direct Alkylation): Reserved for "hot" electrophiles (Methyl, Benzyl, Allyl) where steric clash is less prohibitive.

Decision Matrix (Method Selection)

The following logic gate determines the optimal synthetic route based on the electrophile structure.

Figure 1: Decision matrix for selecting the alkylation strategy based on steric demand.

Protocol A: Reductive Amination (Recommended)

Scope: Best for attaching groups larger than ethyl or when using aldehydes/ketones as precursors.[2]

Mechanism: Formation of an iminium ion intermediate followed by in-situ hydride transfer.

Why this works: The planar iminium intermediate relieves some steric strain before the hydride attack, often proceeding faster than direct

Reagents & Materials

-

Substrate: (2S,5R)-1,2,5-trimethylpiperazine (1.0 equiv)

-

Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Note: STAB is preferred over NaCNBH3 due to lower toxicity and better handling of acid-sensitive groups.

-

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation.

Step-by-Step Procedure

-

Imine Formation (Pre-complexation):

-

In a flame-dried round-bottom flask under

, dissolve (2S,5R)-1,2,5-trimethylpiperazine in DCE (0.1 M concentration). -

Add the Aldehyde/Ketone (1.1 equiv).

-

Add Acetic Acid (1.0 equiv).[3]

-

Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to shift toward the iminium species.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (1.5 equiv) portion-wise over 10 minutes. Do not dump all at once to avoid exotherms.

-

Remove ice bath and allow to warm to RT. Stir for 4–16 hours.

-

Monitoring: Check via LC-MS. Look for the disappearance of the M+128 (substrate) peak and appearance of Product Mass.

-

-

Quench & Workup:

-

Quench by adding saturated aqueous

(slowly, gas evolution occurs). Stir for 15 mins. -

Extract with DCM (3x).

-

Wash combined organics with Brine (1x).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude is often pure enough for use. If not, flash chromatography (DCM:MeOH:NH4OH) is required.

-

Protocol B: Direct Alkylation ( )

Scope: Strictly for Methyl Iodide, Allyl Bromide, or Benzyl Bromide. Risk: Over-alkylation (quaternization) is possible if stoichiometry is not controlled.

Reagents

-

Substrate: (2S,5R)-1,2,5-trimethylpiperazine (1.0 equiv)

-

Electrophile: Alkyl Halide (0.95 equiv) – Slight deficit prevents over-alkylation.

-

Base:

(3.0 equiv) or -

Solvent: Acetonitrile (ACN) (High purity).

Step-by-Step Procedure

-

Solvation:

-

Dissolve substrate in ACN (0.2 M).

-

Add powdered, dry

.

-

-

Addition:

-

Add Alkyl Halide dropwise at RT.

-

Critical: If the alkyl halide is very reactive (e.g., Methyl Iodide), cool to 0°C during addition.[4]

-

-

Reaction:

-

Heat to 60°C (Reflux).

-

Time: 12–24 hours.[5] The C5-methyl group significantly slows down the approach of the electrophile.

-

-

Workup:

-

Filter off the solid inorganic salts.

-

Concentrate the filtrate.

-

Acid-Base Purification (Self-Validating Step):

-

Dissolve residue in 1M HCl (Product goes into water).

-

Wash with Ether (Removes non-basic impurities/unreacted alkyl halide).

-

Basify aqueous layer with 2M NaOH to pH 12.

-

Extract product into DCM.

-

-

Experimental Workflow Diagram

Figure 2: General workflow for the N-alkylation process.

Quantitative Comparison of Methods

| Feature | Protocol A (Reductive Amination) | Protocol B (Direct Alkylation) |

| Reaction Kinetics | Fast (Imine forms quickly) | Slow (Steric hindrance at C5) |

| Side Products | Minimal (Reductive byproduct) | Quaternary salts, Elimination products |

| Stereo-integrity | Excellent (Mild, Acidic/Neutral) | Good (Risk of epimerization at high T) |

| Purification | Simple Extraction | Acid/Base Wash often needed |

| Yield (Typical) | 75 – 90% | 50 – 70% |

Quality Control & Troubleshooting

-

NMR Validation:

-

Watch for the N-CH2 signal. In the starting material, the N4-H is broad/invisible. In the product, look for the specific splitting pattern of the new alkyl group.

-

Diagnostic Shift: The C5-Methyl doublet (approx 1.0 ppm) often shifts slightly upfield upon alkylation of the adjacent nitrogen.

-

-

Stereochemical Check:

-

Use Chiral HPLC to ensure the (2S,5R) configuration is maintained.

-

Warning: If strong bases (NaH, LiHMDS) are used in Protocol B, the C5 proton can be deprotonated, leading to racemization. Avoid strong amide bases.

-

References

-

Synthesis of Chiral Piperazines: "Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands." Journal of Organic Chemistry, 2003.[6] Link

-

Reductive Amination Mechanics: "Making Substituted Amines Through Reductive Amination." Master Organic Chemistry, 2017. Link

-

Piperazine Scaffold Utility: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis." National Institutes of Health (PMC), 2026. Link

-

Steric Hindrance in Amines: "Tuning the steric hindrance of alkylamines: a predictive model." Chemical Science, 2021. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hamptonresearch.com [hamptonresearch.com]

- 4. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

- 6. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Enantioselective HPLC Strategies for Piperazine Derivatives

This Application Note is designed for researchers and analytical scientists involved in the purification and quality control of piperazine-based active pharmaceutical ingredients (APIs).

Introduction & Scientific Context

Piperazine (

-

The Eutomer/Distomer Dichotomy: In drugs like Levocetirizine (the R-enantiomer of cetirizine), the eutomer provides antihistamine activity with reduced sedation compared to the racemate or distomer.

-

The Analytical Challenge: Piperazine derivatives present two distinct challenges:

-

Lack of Chromophore: Simple derivatives (e.g., 2-methylpiperazine) are UV-transparent, requiring derivatization or specialized detection (RI, ELSD, MS).

-

Basic Amine Tailing: The secondary nitrogens interact strongly with residual silanols on silica-based columns, causing peak tailing that ruins chiral resolution (

).

-

This guide provides two validated protocols: one for complex APIs with chromophores (Direct Method) and one for simple aliphatic piperazines (Derivatization Method).

Method Development Strategy

The following decision matrix outlines the logical flow for selecting the appropriate chiral method based on the analyte's structural properties.

Figure 1: Decision matrix for selecting the optimal chiral separation pathway for piperazine derivatives.

Protocol A: Direct Separation of Piperazine APIs (Reversed Phase)

Target Analytes: Cetirizine, Hydroxyzine, Meclizine. Mechanism: Direct interaction with protein-based or polysaccharide-based stationary phases in Reversed Phase (RP) mode.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Ultron ES-OVM (Ovomucoid) or Chiralcel OD-R | Ovomucoid proteins have strong affinity for hydrophobic amines and offer distinct chiral pockets. |

| Dimensions | 150 x 4.6 mm, 5 µm | Standard analytical dimensions for balance between resolution and backpressure. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.0) | pH 6.0 ensures the piperazine nitrogen is partially protonated for interaction without excessive retention. |

| Ratio | 18 : 82 (v/v) | High aqueous content is required for protein-based columns to maintain tertiary structure. |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often improve mass transfer in protein phases. |

| Detection | UV @ 230 nm | Targets the phenyl/chlorophenyl chromophores common in these drugs. |

| Temperature | 25°C | Ambient temperature preserves column stability (protein columns are heat sensitive). |

Step-by-Step Workflow

-

Buffer Preparation:

-

Dissolve 2.72 g of

in 1 L of HPLC-grade water (20 mM). -

Adjust pH to 6.0 ± 0.1 using dilute KOH or

. Crucial: pH drift causes retention time shifting. -

Filter through a 0.22 µm nylon membrane.

-

-

Sample Preparation:

-

Dissolve 10 mg of the API (e.g., Cetirizine Dihydrochloride) in 10 mL of Mobile Phase.

-

Note: Do not use pure acetonitrile for dissolution; it may precipitate the buffer salts upon injection.

-

-

System Equilibration:

-

Flush column with Mobile Phase for 60 minutes.

-

Monitor baseline stability.[1] Protein columns require longer equilibration than silica columns.

-

-

Injection & Analysis:

Protocol B: Derivatization Method for Non-Chromophoric Piperazines

Target Analytes: 2-Methylpiperazine, Piperazine-2-carboxylic acid. Challenge: These molecules are invisible to UV detectors. Solution: Pre-column derivatization with NBD-Cl (4-chloro-7-nitrobenzofuran) or Dansyl Chloride .

Derivatization Reaction Scheme

The secondary amine of the piperazine ring reacts with NBD-Cl to form a highly fluorescent/UV-active adduct.

Chromatographic Conditions (Post-Derivatization)

| Parameter | Specification | Rationale |

| Column | Chiralpak IC or Chiralpak AD-H | Immobilized amylose/cellulose phases are robust against the organic solvents used in derivatization. |

| Mobile Phase | Hexane : Ethanol : DEA | Normal Phase mode. |

| Ratio | 80 : 20 : 0.1 (v/v) | Ethanol is a strong modifier; DEA (Diethylamine) is mandatory to suppress peak tailing of the amine. |

| Detection | UV @ 470 nm (or Fluorescence) | NBD derivatives absorb strongly in the visible region (orange/red), reducing background noise. |

| Temperature | 35°C | Slightly elevated temperature improves mass transfer and peak shape. |

Step-by-Step Workflow

-

Derivatization Procedure:

-

Mix: 100 µL of sample (1 mg/mL in borate buffer pH 9.0) + 100 µL NBD-Cl solution (5 mg/mL in MeOH).

-

Incubate: Heat at 60°C for 30 minutes in a shielded vial (light sensitive).

-

Quench: Add 50 µL of 1M HCl to stop the reaction (NBD-Cl hydrolyzes).

-

Dilute: Dilute to 1 mL with Mobile Phase.

-

-

Column Conditioning:

-

Flush Chiralpak IC with Hexane/Ethanol (80:20) containing 0.1% DEA.[2]

-

Warning: Never introduce water into a Normal Phase system dedicated to Chiralpak AD/OD unless it is the immobilized "I" series (IC/IA).

-

-

Analysis:

-

Inject 5–10 µL.

-

The NBD-derivative will show high sensitivity.

-

Calculate Enantiomeric Excess (

):

-

Mechanism of Chiral Recognition

Understanding why the separation works allows for faster troubleshooting. The separation relies on the "Three-Point Interaction" model.

Figure 2: The "Three-Point Interaction" model required for chiral recognition. The piperazine derivative must engage in at least three simultaneous interactions (steric, electrostatic, or hydrophobic) with the CSP to achieve separation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction of amine with silanols. | Add Base Additive: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. |

| Broad Peaks | Slow mass transfer or solubility mismatch. | Increase column temperature to 35–40°C. Ensure sample solvent matches mobile phase. |

| No Separation | Incorrect column selector. | Switch CSP class. If Amylose (AD/IA) fails, switch to Cellulose (OD/IC) or Protein (OVM). |

| Split Peaks | Sample solvent too strong. | Dissolve sample in mobile phase. If using Normal Phase, avoid dissolving sample in pure Methanol. |

References

-

Vertex AI Search. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Link

-

BenchChem. (2025).[1][3] (R)-2-Methylpiperazine (L)-tartaric acid salt: Protocols and Application Notes. BenchChem Application Library. Link

-

Daicel Corporation. (2025). Chiralpak IC and Chiralpak AD Instruction Manuals. Chiral Technologies. Link

-

Phenomenex. (2025). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link

-

ResearchGate. (2025). Direct separation of the enantiomers of cetirizine and related compounds by reversed-phase chiral HPLC. Link

Sources

Application of Trimethylpiperazine Derivatives in API Synthesis: A Technical Guide for Researchers

Introduction: The Strategic Importance of Trimethylpiperazine Derivatives in Modern Drug Synthesis

In the landscape of contemporary pharmaceutical development, the piperazine scaffold holds a privileged position, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2][3] Among the vast array of piperazine analogs, trimethylpiperazine derivatives have emerged as particularly valuable building blocks and intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). Their utility stems from a unique combination of structural features: the inherent basicity of the piperazine ring, which can be crucial for modulating physicochemical properties like solubility and bioavailability, and the stereochemical complexity introduced by the methyl substituents.[1][4]

This technical guide provides an in-depth exploration of the application of various trimethylpiperazine derivatives in API synthesis. Moving beyond a simple catalog of examples, we will delve into the causality behind the selection of these specific building blocks, offering field-proven insights into how their unique structures influence synthetic routes and the pharmacological profiles of the final drug substances. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic advantages of trimethylpiperazine derivatives in their synthetic endeavors.

I. Fluoroquinolone Antibiotics: Leveraging Trimethylpiperazines for Potency and Spectrum

The fluoroquinolone class of antibiotics represents a prime example of how the judicious incorporation of substituted piperazine moieties can significantly enhance antibacterial activity. Several key fluoroquinolones utilize trimethylpiperazine derivatives to modulate their spectrum of activity, potency, and pharmacokinetic properties.

Pefloxacin: The Role of 1-Methylpiperazine

Pefloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a variety of bacterial infections.[5] Its synthesis prominently features the incorporation of a 1-methylpiperazine moiety at the C-7 position of the quinolone core. This substitution is critical for its antibacterial efficacy.[5]

Causality of Experimental Choice: The 1-methylpiperazine group in Pefloxacin enhances its activity against Gram-negative bacteria and also contributes to favorable pharmacokinetic properties, including good absorption and tissue penetration. The methyl group provides a degree of steric hindrance that can influence the binding of the drug to bacterial DNA gyrase and topoisomerase IV, its primary targets.[5]

Experimental Workflow:

Caption: Synthesis of Pefloxacin.

Detailed Protocol: Synthesis of Pefloxacin

-

Reaction Setup: In a suitable reaction vessel, suspend 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in pyridine.

-

Addition of 1-Methylpiperazine: Add 1-methylpiperazine to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 100°C.[6]

-

Work-up and Isolation: After the reaction is complete (monitored by TLC or HPLC), the pyridine is removed under reduced pressure. The residue is then treated with an appropriate solvent to precipitate the Pefloxacin, which is collected by filtration, washed, and dried.

-

Salt Formation (Optional): The resulting Pefloxacin free base can be converted to its mesylate salt by treatment with methanesulfonic acid to improve its solubility and formulation properties.[6]

| Parameter | Value | Reference |

| Key Reagents | 1-Ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 1-Methylpiperazine | [6] |

| Solvent | Pyridine | [6] |

| Temperature | 100°C | [6] |

| Reported Yield | Not specified in the provided abstract | [6] |

Levofloxacin: Stereospecific Synthesis with N-Methylpiperazine

Levofloxacin, the L-enantiomer of ofloxacin, is a widely used fluoroquinolone antibiotic with a broad spectrum of activity and improved safety profile over the racemic mixture.[7] The synthesis of Levofloxacin involves the stereospecific reaction of the chiral carboxylic acid precursor with N-methylpiperazine.

Causality of Experimental Choice: The N-methylpiperazine moiety at the C-7 position is a key pharmacophore for the antibacterial activity of Levofloxacin. The stereochemistry of the precursor is crucial, as the (S)-enantiomer (Levofloxacin) is significantly more active than the (R)-enantiomer.[8] The use of N-methylpiperazine in this step is a robust and high-yielding reaction.[7][8]

Experimental Workflow:

Caption: Synthesis of Levofloxacin.

Detailed Protocol: Synthesis of Levofloxacin

-

Reaction Setup: In a reaction vessel, suspend (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][9][10]benzoxazine-6-carboxylic acid in a polar solvent such as DMSO.[7][11]

-

Addition of N-Methylpiperazine: Add N-methylpiperazine to the reaction mixture. A molar ratio of N-methylpiperazine to the carboxylic acid precursor of 1.5:1 to 3:1 is typically used.[8]

-

Reaction Conditions: Heat the mixture to a temperature ranging from 80°C to 120°C for several hours until the reaction is complete, as monitored by TLC or HPLC.[7][11]

-

Work-up and Isolation: After cooling, the reaction mixture is treated with water or an alcohol like isopropanol to precipitate the crude Levofloxacin. The solid is collected by filtration, washed, and dried.[7][11]

-

Purification: The crude product can be recrystallized from a mixture of ethanol and water to yield Levofloxacin hemihydrate, a stable form suitable for pharmaceutical use.[7]

| Parameter | Value | Reference |

| Key Reagents | (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][9][10]benzoxazine-6-carboxylic acid, N-Methylpiperazine | [7][11] |

| Solvent | DMSO, DMA | [7][11] |

| Temperature | 80-120°C | [7][11] |

| Reported Yield | 76-91.3% | [11] |

Sparfloxacin: Incorporating cis-2,6-Dimethylpiperazine for Enhanced Activity

Sparfloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity, including against some anaerobic bacteria. A key structural feature of Sparfloxacin is the presence of a cis-2,6-dimethylpiperazine moiety at the C-7 position.[12][13]

Causality of Experimental Choice: The introduction of the cis-2,6-dimethylpiperazine group at the C-7 position is a critical modification that enhances the antibacterial potency of Sparfloxacin, particularly against Gram-positive pathogens, compared to earlier fluoroquinolones.[13] The stereochemistry of the dimethylpiperazine is important for optimal activity.

Experimental Workflow:

Caption: Synthesis of Olanzapine.

Detailed Protocol: Synthesis of Olanzapine

-

Reaction Setup: A mixture of 4-amino-2-methyl-10H-thieno[2,3-b]be[9][11]nzodiazepine and N-methylpiperazine is prepared in a high-boiling solvent system such as toluene and DMSO. 2[14]. Reaction Conditions: The reaction mixture is heated to reflux for several hours to drive the condensation reaction to completion. 3[6]. Work-up and Isolation: After cooling, water is added to precipitate the crude Olanzapine. The product is then filtered, washed, and dried.

[6]| Parameter | Value | Reference | | :--- | :--- | :--- | | Key Reagents | 4-amino-2-methyl-10H-thieno[2,3-b]be[9][11]nzodiazepine, N-methylpiperazine | |[6][14] | Solvent | Toluene/DMSO | |[6][14] | Temperature | Reflux | |[6] | Reported Yield | 83% (for N-demethylolanzapine synthesis) | |[6]

IV. Chiral Trimethylpiperazine Derivatives in Asymmetric Synthesis

Chiral piperazine derivatives are not only valuable as components of the final API but can also serve as chiral auxiliaries or ligands in asymmetric synthesis, enabling the stereocontrolled formation of key intermediates.

[13]The use of chiral trimethylpiperazine derivatives as catalysts or resolving agents is an area of growing interest. For example, chiral piperazine derivatives have been shown to be effective ligands in enantioselective Henry reactions. W[13]hile specific examples of chiral trimethylpiperazines in large-scale API synthesis are less commonly reported in the initial literature search, their potential is significant. The principles of chiral resolution using diastereomeric salt formation are well-established and can be applied to racemic mixtures containing trimethylpiperazine moieties.